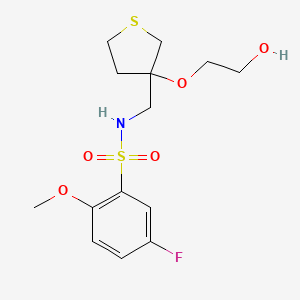
5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H20FNO5S2 and its molecular weight is 365.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the realm of antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C14H20FNO5S with a molecular weight of approximately 365.4 g/mol. Its structure includes a sulfonamide group, a methoxy group, and a tetrahydrothiophene moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H20FNO5S |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 2309573-43-9 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in viral replication and cellular processes. The hydroxyethoxy group enhances solubility and bioavailability, potentially facilitating better interaction with target sites within cells.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). For instance, related nucleoside analogs have shown effective inhibition of HBV polymerase with IC50 values in the low nanomolar range .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
- Antiviral Efficacy : A study demonstrated that certain analogs of this compound exhibited potent anti-HBV activity, with effective concentrations (EC50) as low as 7.8 nM for prodrugs derived from similar structures. This suggests that modifications to the core structure can enhance antiviral potency .
- Cytotoxicity Assessment : In vitro assays have shown that these compounds typically exhibit low cytotoxicity at therapeutic concentrations, making them promising candidates for further development in antiviral therapies .
- Mechanistic Insights : The mechanism involves the inhibition of viral polymerases, which are critical for viral replication. Compounds similar to this compound have been shown to selectively inhibit HBV polymerase without significantly affecting human DNA polymerases, indicating a favorable safety profile .
Case Study 1: Anti-HBV Activity
A recent investigation focused on the synthesis of various nucleoside analogs related to the compound . The study highlighted that while some compounds lacked direct antiviral activity, their prodrugs demonstrated significant efficacy against HBV replication in cell-based assays.
Case Study 2: HIV Inhibition
Another study evaluated the antiviral properties against HIV, revealing that certain derivatives exhibited promising activity with EC50 values comparable to established antiretroviral agents. This positions the compound as a potential candidate for dual-action antiviral therapies targeting both HBV and HIV.
Propiedades
IUPAC Name |
5-fluoro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S2/c1-20-12-3-2-11(15)8-13(12)23(18,19)16-9-14(21-6-5-17)4-7-22-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEINTRAPGHXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













